The compound "(S,S)-2,8-Diazabicyclo[4,3,0]nonane" has garnered attention due to its significance as a chiral intermediate in the synthesis of pharmaceuticals, such as Moxifloxacin2. The structural versatility of diazabicyclo nonane derivatives allows for a wide range of biological activities, making them valuable in medicinal chemistry. These compounds have been explored for their potential interactions with various biological targets, including sigma receptors and nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological and pathological processes1 3 4.
Chemo-enzymatic Route: This method involves the enzymatic resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate using immobilized Candida antarctica lipase B, followed by chemical transformations. [] This approach offers advantages like high enantioselectivity and mild reaction conditions.
Chiral Resolution: This route utilizes optically active organic acids for resolving racemic mixtures of 8-substituted-2,8-diazabicyclo[4.3.0]nonane after reduction of the corresponding 8-substituted-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane. [, ]
Asymmetric Synthesis: A novel approach utilizes benzenesulfonamide and acrolein to construct the bicyclic ring system with controlled stereochemistry. Subsequent transformations lead to the target compound. [, ]
Multi-step Synthesis from Pyridine Derivatives: Several methods utilize pyridine-2,3-dicarboxylic acid or its derivatives as starting materials. These routes typically involve condensation, hydrogenation, protection, reduction, and deprotection steps. [, , , ]
(S,S)-2,8-Diazabicyclo[4.3.0]nonane is primarily utilized as a nucleophile in chemical reactions. Its most common application is in the synthesis of moxifloxacin hydrochloride, where it undergoes a nucleophilic substitution reaction with a quinolone derivative. [, , , , ] The two secondary amine functionalities can undergo alkylation, acylation, and other typical amine reactions.
The enantiomerically pure "(S,S)-2,8-Diazabicyclo[4,3,0]nonane" is a crucial intermediate in the synthesis of Moxifloxacin, an antibiotic used to treat bacterial infections2. The chemo-enzymatic route for its preparation has been optimized, showcasing the potential for large-scale production in the pharmaceutical industry2.
Diazabicyclo nonane derivatives have also been investigated as structural analogs to the natural analgesic epibatidine3. These compounds have demonstrated significant analgesic effects in preclinical models, with some showing high affinity for the alpha 4 beta 2 nAChR subtype, which is a target for pain management therapies3.
In cancer research, certain diazabicyclo nonane derivatives have exhibited selective cytotoxicity against tumor cell lines, suggesting their potential use as chemotherapeutic agents1. The ability to modulate sigma receptor activity may provide a novel approach to cancer treatment, with some compounds outperforming established drugs like cisplatin in terms of cytotoxic potency1.
Process Optimization: Continued research is necessary to optimize existing synthetic routes for improved yield, purity, and cost-effectiveness. Developing greener and more sustainable synthetic strategies is highly desirable. [, , , , , , ]
Structure-Activity Relationship Studies: Systematic investigations of the structure-activity relationship of (S,S)-2,8-Diazabicyclo[4.3.0]nonane derivatives can provide valuable insights for designing compounds with enhanced biological activities. []
The diazabicyclo nonane scaffold is a key structural feature in ligands that interact with sigma receptors, which are involved in several central nervous system disorders1. The sigma receptor affinity and cytotoxicity of these compounds can be influenced by the substitution pattern on the diazabicyclo nonane framework. For instance, certain derivatives have shown high affinity for sigma(1) and sigma(2) receptors, with the potential to inhibit the growth of human tumor cell lines, such as small cell lung cancer1. Additionally, the 3,7-diazabicyclo[3.3.1]nonane derivatives have been found to selectively interact with nAChRs, with the nature of the substituents affecting the subtype selectivity and functional activity of these ligands4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: